molecular formula C14H20N2O4S B3447714 N-(4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No. B3447714
M. Wt: 312.39 g/mol
InChI Key: MEXYLWLUFBPLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, commonly known as MSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSMP is a piperidine derivative that is synthesized using a specific method, and it has been found to have several biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of MSMP is still not fully understood. However, it has been found to bind to specific receptors in the brain, including the sigma-1 receptor and the transient receptor potential vanilloid 1 (TRPV1) receptor. Binding to these receptors has been linked to the compound's analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
MSMP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been found to have anticonvulsant effects, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MSMP in lab experiments is its well-established synthesis method. Additionally, the compound has been extensively studied, and its potential applications in various fields have been well-documented.
However, one of the limitations of using MSMP in lab experiments is its limited solubility in water. This can make it challenging to use in certain experiments, and alternative methods may need to be used.

Future Directions

There are several future directions for the study of MSMP. One area of research is its potential use as a drug candidate for the treatment of various diseases. Further studies are needed to determine the compound's efficacy and safety in humans.
Additionally, MSMP's potential use as a molecular probe in neuroscience research is an area that requires further exploration. More studies are needed to determine the compound's binding affinity to specific receptors and its potential applications in studying neurological disorders.
Conclusion:
In conclusion, MSMP is a promising compound that has gained significant attention in the scientific community. Its potential applications in various fields, including drug development and neuroscience research, make it an exciting area of study. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.

Scientific Research Applications

MSMP has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a potential drug candidate for the treatment of various diseases. MSMP has been found to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of diseases such as arthritis, neuropathic pain, and epilepsy.
Additionally, MSMP has been studied for its potential use as a molecular probe in neuroscience research. It has been found to bind to specific receptors in the brain, making it a useful tool for studying the function of these receptors and their role in various neurological disorders.

properties

IUPAC Name

N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-13-5-3-12(4-6-13)15-14(17)11-7-9-16(10-8-11)21(2,18)19/h3-6,11H,7-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXYLWLUFBPLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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